2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one
Description
This compound features a benzodiazolyl heterocycle linked via an ethanone bridge to a piperidinyloxy-pyrimidine scaffold substituted with a methylpyrazole moiety. The benzodiazolyl group (a bicyclic aromatic system with two nitrogen atoms) contributes to π-π stacking interactions in biological targets, while the pyrimidinyloxy-piperidine moiety enhances solubility and binding flexibility. The methylpyrazole substituent may modulate steric and electronic properties, influencing target selectivity.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-27-13-17(12-26-27)16-10-23-22(24-11-16)31-18-6-8-28(9-7-18)21(30)14-29-15-25-19-4-2-3-5-20(19)29/h2-5,10-13,15,18H,6-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMGAXLSDMBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional analogs of this compound are prevalent in pharmaceutical patents and bioactivity studies. Key comparisons are outlined below:
Structural Features
Physicochemical and Bioactivity Insights
- Benzodiazole vs.
- Pyrimidinyloxy-Piperidine vs. Pyrazolo-Pyrimidine : Pyrimidinyloxy-piperidine scaffolds (target compound) favor conformational flexibility, whereas pyrazolo-pyrimidine cores (e.g., ) rigidify the structure, possibly improving target specificity but reducing solubility.
- Substituent Effects : Methylpyrazole (target) and isoxazole () substituents both introduce steric hindrance, but methylpyrazole’s lower electronegativity may reduce metabolic oxidation compared to isoxazole .
Bioactivity Profile Correlations
Hierarchical clustering of bioactivity data () indicates that compounds with shared structural motifs (e.g., benzodiazolyl/benzodioxolyl groups, pyrimidine cores) cluster into groups with similar modes of action. For example:
- Benzodioxolyl-pyrido-pyrimidinones () show activity against kinase targets due to their electron-rich aromatic systems.
- Pyrazolo-pyrimidine derivatives () with sulfonyl groups exhibit enhanced solubility and protease inhibition.
- The target compound’s hybrid structure may combine kinase inhibition (via benzodiazolyl) and solubility (via pyrimidinyloxy-piperidine), though empirical validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
